molecular formula C13H11ClF3N B3024425 3'-Trifluoromethylbiphenyl-2-ylamine CAS No. 365-06-0

3'-Trifluoromethylbiphenyl-2-ylamine

Cat. No.: B3024425
CAS No.: 365-06-0
M. Wt: 273.68
InChI Key: ZFWMQBKNSLEWSN-UHFFFAOYSA-N
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Description

3’-Trifluoromethylbiphenyl-2-ylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with an amine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Trifluoromethylbiphenyl-2-ylamine typically involves the introduction of a trifluoromethyl group into a biphenyl structure followed by amination. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific reaction conditions. The reaction is often catalyzed by transition metals like copper or palladium to facilitate the formation of the trifluoromethylated biphenyl intermediate. Subsequent amination can be achieved using ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of 3’-Trifluoromethylbiphenyl-2-ylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability. Industrial methods often employ cost-effective and environmentally friendly reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3’-Trifluoromethylbiphenyl-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3’-Trifluoromethylbiphenyl-2-ylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Trifluoromethylbiphenyl-2-ylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 2’-Trifluoromethylbiphenyl-4-ylamine
  • 4’-Trifluoromethylbiphenyl-2-ylamine
  • 3’-Trifluoromethylbiphenyl-4-ylamine

Comparison: 3’-Trifluoromethylbiphenyl-2-ylamine is unique due to the specific positioning of the trifluoromethyl and amine groups on the biphenyl structure. This positioning influences its chemical reactivity and biological activity. Compared to similar compounds, 3’-Trifluoromethylbiphenyl-2-ylamine may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in drug development and material science .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c14-13(15,16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)17/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJLIEDZSSPJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365-06-0
Record name 365-06-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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